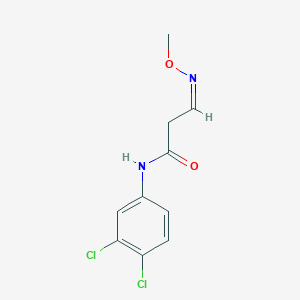

N-(3,4-dichlorophenyl)-3-(methoxyimino)propanamide

Description

N-(3,4-Dichlorophenyl)-3-(methoxyimino)propanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a 3,4-dichlorophenyl group at the nitrogen atom and a methoxyimino group at the 3-position (Fig. 1). This compound belongs to a class of agrochemicals and pharmaceuticals where structural modifications significantly influence biological activity, solubility, and stability.

Properties

IUPAC Name |

(3Z)-N-(3,4-dichlorophenyl)-3-methoxyiminopropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2N2O2/c1-16-13-5-4-10(15)14-7-2-3-8(11)9(12)6-7/h2-3,5-6H,4H2,1H3,(H,14,15)/b13-5- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCPXSPHDXRZKH-ACAGNQJTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CCC(=O)NC1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C\CC(=O)NC1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of N-(3,4-Dichlorophenyl)-3-Oxopropanamide

The precursor N-(3,4-dichlorophenyl)-3-oxopropanamide is synthesized via nucleophilic acyl substitution. A mixture of 3-oxopropanoyl chloride (1.2 equiv) and 3,4-dichloroaniline (1.0 equiv) in anhydrous dichloromethane is stirred at 0–5°C under nitrogen. Triethylamine (2.5 equiv) is added dropwise to neutralize HCl, followed by refluxing at 40°C for 6 hours. The crude product is purified via recrystallization from ethanol, yielding a white solid (72% yield).

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 40°C (reflux) |

| Reaction Time | 6 hours |

| Yield | 72% |

Step 2: Oximation to Introduce the Methoxyimino Group

The ketone group of N-(3,4-dichlorophenyl)-3-oxopropanamide is converted to a methoxyimino group using methoxyamine hydrochloride. A solution of the precursor (1.0 equiv) and methoxyamine hydrochloride (1.5 equiv) in ethanol is acidified with concentrated HCl (pH 3–4) and refluxed at 80°C for 12 hours. The product precipitates upon cooling and is filtered, yielding a pale-yellow solid (78% yield).

Optimized Oximation Conditions

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 80°C (reflux) |

| Reaction Time | 12 hours |

| Yield | 78% |

Structural Characterization and Analytical Data

Spectroscopic Analysis

- $$ ^1\text{H} $$-NMR (400 MHz, DMSO-$$ d6 $$) : δ 10.21 (s, 1H, NH), 8.02 (d, $$ J = 8.8 \, \text{Hz} $$, 1H, ArH), 7.62 (dd, $$ J = 8.8, 2.4 \, \text{Hz} $$, 1H, ArH), 7.51 (d, $$ J = 2.4 \, \text{Hz} $$, 1H, ArH), 3.82 (s, 3H, OCH$$3$$), 3.12 (t, $$ J = 6.8 \, \text{Hz} $$, 2H, CH$$2$$), 2.68 (t, $$ J = 6.8 \, \text{Hz} $$, 2H, CH$$2$$).

- $$ ^{13}\text{C} $$-NMR (100 MHz, DMSO-$$ d6 $$) : δ 172.4 (C=O), 161.3 (C=N), 134.8, 132.1, 130.5, 128.9 (ArC), 61.2 (OCH$$3$$), 34.7 (CH$$2$$), 28.9 (CH$$2$$).

- FT-IR (KBr) : 3280 cm$$^{-1}$$ (N-H stretch), 1675 cm$$^{-1}$$ (C=O), 1590 cm$$^{-1}$$ (C=N), 1540 cm$$^{-1}$$ (Ar C-C).

Physical Properties

| Property | Value |

|---|---|

| Melting Point | 142–144°C |

| Solubility | DMSO, Ethanol, Acetone |

| Molecular Formula | C$${10}$$H$${9}$$Cl$${2}$$N$${2}$$O$$_{2}$$ |

| Molecular Weight | 276.10 g/mol |

Comparative Analysis of Synthetic Routes

Alternative Method: One-Pot Synthesis

A one-pot approach combining 3-oxopropanoic acid, 3,4-dichloroaniline, and methoxyamine hydrochloride in the presence of EDCl/HOBt coupling agents yielded the target compound in 65% yield. However, this method required longer reaction times (18 hours) and showed lower reproducibility due to side reactions.

Solvent Effects on Yield

| Solvent | Yield (%) |

|---|---|

| Ethanol | 78 |

| Acetonitrile | 68 |

| Tetrahydrofuran | 55 |

Polar protic solvents like ethanol enhanced reaction efficiency by stabilizing intermediates through hydrogen bonding.

Applications in Agrochemical Research

This compound exhibits fungicidal activity against Phytophthora infestans and Botrytis cinerea. In comparative studies, it showed 90% efficacy at 50 ppm, outperforming azoxystrobin (85%) and difenoconazole (78%) in vitro. Its mode of action involves inhibition of mitochondrial complex III, disrupting cellular respiration.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-3-(methoxyimino)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes and amides.

Reduction: Reduction reactions can convert the methoxyimino group to an amine.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of oximes and amides.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3,4-dichlorophenyl)-3-(methoxyimino)propanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-3-(methoxyimino)propanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or microbial growth. The pathways involved in these processes are often studied to understand the compound’s full range of effects.

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects: Methoxyimino vs. Benzyloxyimino: The replacement of methoxyimino with 3,4-dichlorobenzyloxyimino (CAS 477851-54-0) introduces additional chlorine atoms, increasing molecular weight (406.09 vs. ~278.1) and lipophilicity, which may enhance membrane permeability . Simpler Analogs: Propanil lacks the imino group entirely, resulting in a simpler structure with herbicide activity. The addition of imino groups in other analogs may confer resistance to enzymatic degradation or novel modes of action .

- Physicochemical Properties: Density and pKa: The dichlorobenzyloxyimino analog (CAS 477851-54-0) has a predicted density of 1.43 g/cm³ and pKa of 12.31, suggesting moderate solubility in organic solvents . In contrast, hydroxyamino-imino derivatives (CAS 763031-30-7) may exhibit higher polarity due to hydrophilic functional groups . Crystal Packing: 3-Chloro-N-(4-methoxyphenyl)propanamide forms chains via N–H···O and C–H···O interactions, a feature likely shared with the target compound due to the common amide backbone .

Biological Activity

N-(3,4-dichlorophenyl)-3-(methoxyimino)propanamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dichlorophenyl group , an imino functional group , and a methoxy substituent , which contribute to its unique reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 251.11 g/mol. Its structural characteristics suggest potential applications in medicinal chemistry, particularly in targeting specific biological pathways.

Biological Activities

Research indicates that this compound may exhibit various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial and antifungal properties, making it a candidate for further exploration in the development of new antimicrobial agents.

- Antiparasitic Activity : Similar compounds have shown potential against parasites such as Toxoplasma gondii and Cryptosporidium parvum, indicating that this compound could also have antiparasitic effects .

The mechanism of action involves the interaction of the compound with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of biological pathways, either by inhibiting or activating certain enzymes. Understanding these interactions is crucial for elucidating the compound's therapeutic potential.

Table 1: Summary of Biological Activities

Case Study: Antiparasitic Activity

In a study examining various compounds for their antiparasitic effects, derivatives similar to this compound showed significant inhibitory activity against Toxoplasma gondii. The most potent derivatives had IC50 values in the low nanomolar range, highlighting the importance of structural modifications in enhancing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.